molecular formula C14H7ClF4O2 B6410024 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261898-95-6

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410024
CAS RN: 1261898-95-6
M. Wt: 318.65 g/mol
InChI Key: LDQVZORRLPKUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is a synthetic compound belonging to the family of benzoic acid derivatives and is known for its versatile applications in scientific research. It has a molecular formula of C11H5ClF3O2 and a molecular weight of 258.1 g/mol. This compound is used as an intermediate in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It can also be used in the synthesis of various fluorinated compounds, such as fluorinated polymers, fluorinated aromatics, and fluorinated surfactants. Furthermore, 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) can also be used in the synthesis of polymers with high thermal stability, and in the synthesis of polymeric materials with high optical and electrical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, this compound is also believed to act as an inhibitor of certain proteins, such as tyrosine kinases, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) are not yet fully understood. However, it is believed that this compound may have anti-inflammatory, antifungal, and antiviral properties. Furthermore, this compound may also have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound may also have anti-allergic properties, as it has been shown to inhibit the release of histamine from mast cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) in laboratory experiments is its versatility. This compound can be used to synthesize a variety of fluorinated compounds, such as fluorinated polymers, fluorinated aromatics, and fluorinated surfactants. Additionally, this compound can also be used in the synthesis of drugs, such as antibiotics, antifungal agents, and antiviral agents. Furthermore, this compound can also be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
However, there are some limitations to using this compound in laboratory experiments. First, this compound is highly toxic and should be handled with caution. Second, this compound is a strong acid and should be stored in a cool, dry place. Third, this compound is a volatile compound and should not be exposed to high temperatures or open flames. Finally, this compound should not be used in the presence of strong oxidizing agents, as it may cause a violent reaction.

Future Directions

As 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) is a versatile compound with a wide range of applications, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of this compound, as well as the development of new synthetic methods for the synthesis of this compound. Additionally, further research on the mechanism of action of this compound, as well as the development of new applications for this compound, could also be pursued. Finally, further research on the safety and toxicity of this compound could also be conducted.

Synthesis Methods

The synthesis of 4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) can be achieved through two different methods. The first method involves the reaction of 4-chloro-2-fluoro-3-trifluoromethylbenzoic acid with 2-fluoro-3-trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 4-chloro-2-fluoro-3-trifluoromethylbenzoic acid with 2-fluoro-3-trifluoromethylphenyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (95%) has a wide range of applications in scientific research. It is used in the synthesis of various fluorinated compounds, such as fluorinated polymers, fluorinated aromatics, and fluorinated surfactants. It is also used in the synthesis of polymeric materials with high optical and electrical properties. Furthermore, it is also used in the synthesis of drugs, such as antibiotics, antifungal agents, and antiviral agents. Additionally, this compound is used in the synthesis of pesticides, herbicides, and other agricultural chemicals.

properties

IUPAC Name

4-chloro-2-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-7-4-5-9(13(20)21)10(6-7)8-2-1-3-11(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQVZORRLPKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691833
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-95-6
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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